

Application Notes and Protocols for K882 in High-Throughput Screening

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Compound of Interest

Compound Name: K882

Cat. No.: B15610402

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Introduction

K882 is a novel, potent, and selective inhibitor of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[1][2][3] Dysregulation of Src activity is implicated in the progression of various human cancers, making it a key target for therapeutic intervention. **K882**, a quinazoline-based stilbene derivative, binds to the ATP-binding hydrophobic pocket of Src, effectively inhibiting its kinase activity and downstream signaling pathways, including Jak/Stat, PI3K/Akt, and RAS/MAPK.[4] These application notes provide a framework for the utilization of **K882** in high-throughput screening (HTS) campaigns to identify and characterize novel Src inhibitors.

Data Presentation

The following tables summarize the key quantitative data for **K882**, providing essential benchmarks for HTS assay development and hit validation.

Table 1: **K882** Binding Affinity and Inhibitory Potency

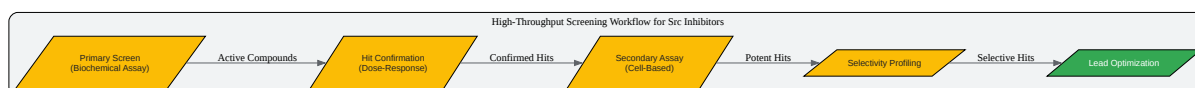
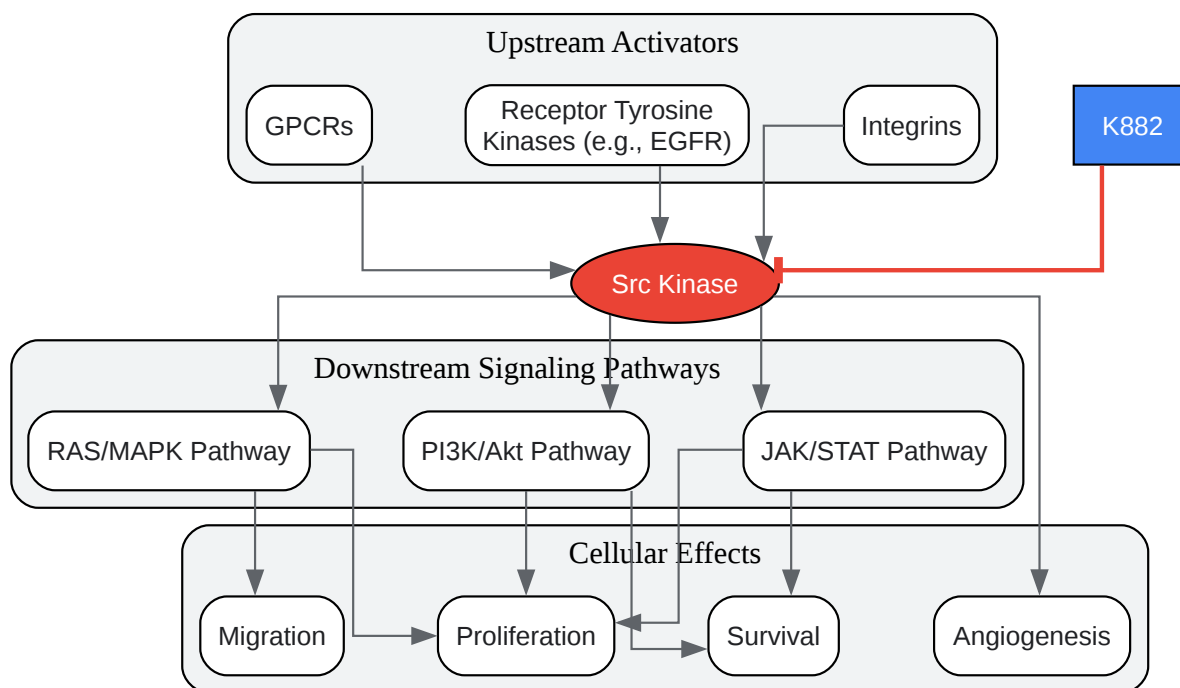
Parameter	Value	Target/Cell Line	Reference
Binding Affinity (Kd)	315 nM	Src Kinase	[1] [2]
IC50 (Cell Proliferation)	2.14 μM	NCI-H358 (wild-type)	[1]
IC50 (Cell Proliferation)	2.03 μM	NCI-H358 (KRAS G12C)	[1]

Table 2: **K882** In Vivo Efficacy

Dosage	Tumor Inhibitory Rate	Animal Model	Reference
25 mg/kg	42.48%	NCI-H358 Xenograft	[2]
50 mg/kg	49.72%	NCI-H358 Xenograft	[2]
100 mg/kg	60.39%	NCI-H358 Xenograft	[2]

Signaling Pathway

The diagram below illustrates the central role of Src kinase in cellular signaling and the points of inhibition by **K882**.



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- To cite this document: BenchChem. [Application Notes and Protocols for K882 in High-Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610402#k882-application-in-high-throughput-screening]

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